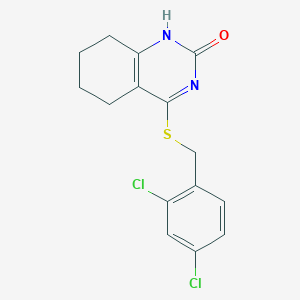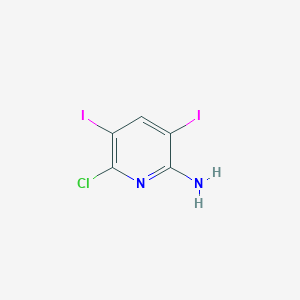
6-Chloro-3,5-diiodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,5-diiodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H3ClI2N2 and a molecular weight of 380.35 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd, 5th positions of the pyridine ring, respectively. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 6-Chloro-3,5-diiodopyridin-2-amine typically involves halogenation reactions. One common method starts with 2-aminopyridine as the precursor. The process involves chlorination followed by iodination under controlled conditions. The reaction conditions often require the use of specific solvents and catalysts to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the pyridine ring . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Chloro-3,5-diiodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of pyridine N-oxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
6-Chloro-3,5-diiodopyridin-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-diiodopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the pyridine ring enhance its binding affinity to these targets, facilitating the formation of stable complexes. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
6-Chloro-3,5-diiodopyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
3,5-Diiodopyridin-2-amine: Lacks the chlorine atom, which may result in different reactivity and binding properties.
6-Chloro-2-aminopyridine: Lacks the iodine atoms, which affects its chemical behavior and applications.
3,5-Dichloropyridin-2-amine: Contains chlorine atoms instead of iodine, leading to variations in its chemical and biological properties.
The unique combination of chlorine and iodine atoms in this compound imparts distinct reactivity and binding characteristics, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-chloro-3,5-diiodopyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMVLZSENUEPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Cl)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClI2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)
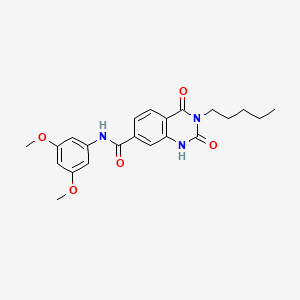
![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2412424.png)
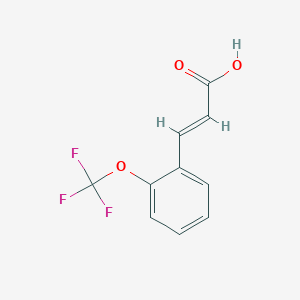
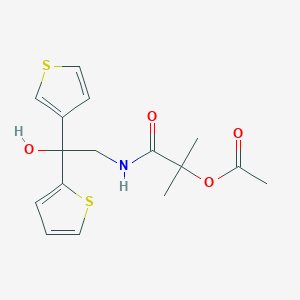
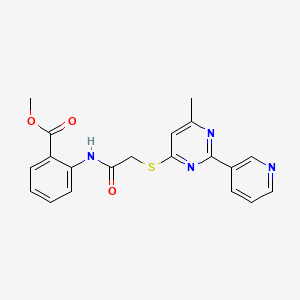

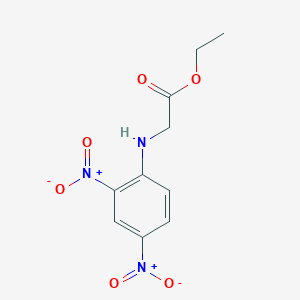
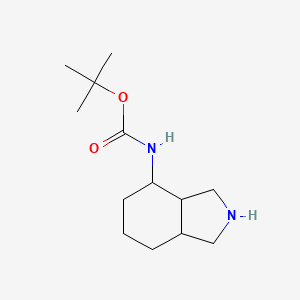
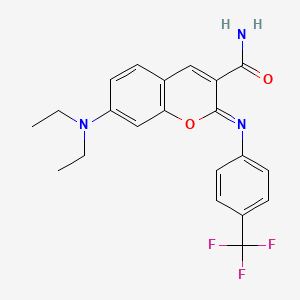
![4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2412437.png)
